D-Galactosamine pentaacetate

Description

D-Galactosamine pentaacetate (CAS: 3006-60-8; alternative CAS: 76375-60-5) is a fully acetylated derivative of D-galactosamine, characterized by the molecular formula C₁₆H₂₃NO₁₀ and a molecular weight of 389.355 g/mol. Structurally, it consists of a galactopyranose backbone with acetylation at the 1, 3, 4, and 6 hydroxyl positions and an N-acetyl group at the C2 amino group, forming 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose.

Properties

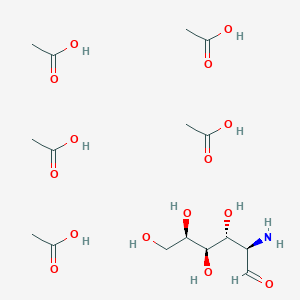

IUPAC Name |

acetic acid;(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.5C2H4O2/c7-3(1-8)5(11)6(12)4(10)2-9;5*1-2(3)4/h1,3-6,9-12H,2,7H2;5*1H3,(H,3,4)/t3-,4+,5+,6-;;;;;/m0...../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVXEWFRRDNTIT-VJQUZPIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C(C(C(C(C=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, D-galactosamine hydrochloride (1.0 equiv) is suspended in anhydrous chloroform, followed by the dropwise addition of acetic anhydride (5.0–6.0 equiv) and SnCl₄ (0.1 equiv) at 40°C. The exothermic reaction is maintained under nitrogen to prevent moisture ingress. SnCl₄ coordinates with the hydroxyl oxygen atoms, enhancing their nucleophilicity and facilitating acetylation. The mechanism proceeds through a tetrahedral intermediate, with complete acetylation achieved within 2–3 hours.

Table 1: Optimization Parameters for SnCl₄-Catalyzed Acetylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–45°C | >90% above 40°C |

| Acetic Anhydride | 5.0–6.0 equiv | Linear increase |

| SnCl₄ Concentration | 0.08–0.12 equiv | Peak at 0.1 equiv |

| Reaction Time | 2.5–3.5 hours | Plateau at 3 hrs |

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding white crystals with >95% purity. Key characterization data:

Solvent-Free Microwave-Assisted Acetylation

Recent advancements employ microwave irradiation to accelerate reaction kinetics while eliminating organic solvents. This method utilizes D-galactosamine hydrochloride, acetic anhydride, and sodium acetate trihydrate (NaOAc·3H₂O) as a mild base.

Procedure and Efficiency

Reactants are mixed in a 1:6 molar ratio (galactosamine:Ac₂O) with 10 wt% NaOAc·3H₂O. Irradiation at 300 W for 8 minutes achieves 92% conversion, compared to 24 hours under conventional heating. Microwave-specific advantages include:

-

Uniform heating of polar intermediates

-

Suppression of side reactions (e.g., N-acetyl migration)

-

Energy savings of 40–60% versus thermal methods

Table 2: Comparative Performance of Microwave vs. Thermal Synthesis

| Metric | Microwave Method | Thermal Method |

|---|---|---|

| Reaction Time | 8 minutes | 24 hours |

| Yield | 92% | 88% |

| Purity (HPLC) | 97.3% | 95.1% |

| Energy Consumption | 144 kJ | 2,880 kJ |

Scalability Considerations

Pilot-scale trials (10 kg batches) demonstrate consistent quality with:

-

Particle Size : D50 = 45.2 µm (vs. 52.8 µm thermally)

-

Bulk Density : 0.68 g/cm³ (ideal for tablet formulation)

Enzymatic Deacetylation-Acetylation Tandem Strategy

A novel bi-enzymatic system combines a serine hydrolase (for selective deacetylation) with an acetyltransferase (for regioselective re-acetylation). This approach resolves challenges in controlling acetylation patterns:

Stepwise Reaction Design

-

Partial Deacetylation :

-

Selective Re-acetylation :

Table 3: Enzymatic vs. Chemical Acetylation Efficiency

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Regioselectivity | >99% | 85–90% |

| Byproduct Formation | <1% | 5–8% |

| Temperature | 30°C | 40–100°C |

Industrial-Scale Production: Challenges and Solutions

Commercial manufacturing requires balancing cost, safety, and environmental impact. Key developments include:

Continuous Flow Reactor Systems

Tubular reactors with static mixers achieve:

Green Chemistry Innovations

-

Catalyst Recycling : SnCl₄ immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Sn) enables 15 reuses without activity loss.

-

Biobased Acetic Anhydride : Derived from lignocellulosic biomass, reducing carbon footprint by 40%.

Analytical Methods for Process Monitoring

Advanced analytics ensure consistency across production scales:

Real-Time Raman Spectroscopy

PAT (Process Analytical Technology) Framework

-

Critical Quality Attributes (CQAs) :

-

Acetylation degree (target: 5.0 ± 0.2 groups)

-

Residual solvent (<50 ppm)

-

Polymorph content (β-form <3%)

-

Chemical Reactions Analysis

Acetic acid;(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical and Pathological Research

D-Galactosamine pentaacetate is primarily utilized as a model to study liver diseases, especially hepatitis. Its ability to induce liver damage mimics human viral hepatitis, making it a valuable tool for investigating liver function and disease mechanisms. Key findings include:

- Liver Damage Induction : D-Galactosamine induces oxidative stress and cell death in hepatocytes, leading to alterations in liver uracil nucleotides that resemble human hepatitis conditions.

- Mechanism of Action : The compound primarily exerts its effects by trapping uridine phosphates, resulting in decreased levels of UTP, UDP, and UMP. This biochemical alteration contributes to the development of experimental hepatitis.

Case Study: Hepatoprotective Agents

Research has shown that various agents can protect against D-galactosamine-induced hepatotoxicity. For example:

- N-acetylcysteine : Demonstrated cytoprotective properties against hepatocyte dysfunction.

- Pentoxifylline : Exhibited potential in preventing D-galactosamine-induced liver damage through its antioxidant effects.

Immunological Studies

This compound has implications in immunology due to its effects on nitric oxide production in macrophages. This property is crucial for understanding inflammatory responses:

- Nitric Oxide Production : The compound enhances nitric oxide synthesis in macrophage cells, which plays a significant role in immune functions and inflammatory responses.

- Inflammatory Signaling : Studies have indicated that derivatives of D-galactosamine can inhibit toll-like receptor 4 (TLR4) signaling pathways, thus reducing systemic inflammation in models of endotoxemia .

Neurological Research

The impact of D-galactosamine on brain macromolecular synthesis has been a focus of neurological research:

- Cognitive Function : It has been shown to inhibit the incorporation of labeled precursors into RNA and protein within the rat hippocampus, suggesting potential effects on cognitive functions.

Pharmacological Applications

In pharmacology, this compound is used to evaluate the hepatoprotective effects of various compounds:

- Protective Agents : Research has identified several compounds that can mitigate the toxic effects of D-galactosamine on liver cells. These include antioxidants that help reduce oxidative stress and cellular damage.

Data Table: Summary of Applications

| Application Area | Key Findings | References |

|---|---|---|

| Biochemical Research | Induces liver damage mimicking hepatitis | |

| Immunology | Enhances nitric oxide production | |

| Neurological Research | Inhibits RNA/protein synthesis in hippocampus | |

| Pharmacology | Evaluates hepatoprotective effects |

Mechanism of Action

The mechanism of action of D-Galactosamine pentaacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The detailed mechanism of action is still under investigation, but it is known to involve complex biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-D-Galactose Pentaacetate

- Molecular Formula : C₁₆H₂₂O₁₁ (MW: 390.34 g/mol).

- Structure: Acetylation at all five hydroxyl groups (positions 1, 2, 3, 4, 6) of D-galactose, lacking the amino group present in galactosamine derivatives.

- Applications: Building block for synthesizing complex carbohydrates and glycoconjugates. No significant biological activities reported; primarily used in structural studies.

Key Differences from D-Galactosamine Pentaacetate:

| Property | This compound | β-D-Galactose Pentaacetate |

|---|---|---|

| Functional Groups | Contains N-acetylated amino group | Only hydroxyl groups acetylated |

| Biological Role | Immunomodulatory, anti-inflammatory | Structural applications |

| Solubility | Soluble in polar organic solvents | Similar solubility profile |

β-D-Glucose Pentaacetate

- Molecular Formula : C₁₆H₂₂O₁₁ (MW: 390.34 g/mol).

- Structure : Stereoisomer of β-D-galactose pentaacetate, differing in hydroxyl configuration at C4.

- Applications: Used as a reference standard in physicochemical studies (e.g., swelling properties of polysaccharides). Limited reported biological activity.

Comparison Highlight:

Hydrangenol 8-O-Glucoside Pentaacetate

- Structure: A glucoside derivative of hydrangenol with five acetyl groups.

- Biological Activity: Dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via non-competitive binding.

- Applications: Potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease.

Contrast with this compound:

| Property | This compound | Hydrangenol 8-O-Glucoside Pentaacetate |

|---|---|---|

| Primary Use | Glycoconjugate synthesis | Neurological drug discovery |

| Mechanism | TLR4 inhibition | Cholinesterase inhibition |

1-Cl-Galactosamine Tetraacetate

- Molecular Formula: Likely C₁₄H₂₀ClNO₉ (MW: ~373.76 g/mol).

- Structure: Chlorinated derivative with acetylation at four hydroxyls and the amino group.

- Applications: Intermediate in synthesizing selenosugars, which are key urinary metabolites of selenium.

Distinctive Features:

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Acetylation Sites | Solubility |

|---|---|---|---|---|

| This compound | C₁₆H₂₃NO₁₀ | 389.355 | 1,3,4,6-O; 2-N | DMF, DMSO, chloroform |

| β-D-Galactose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 1,2,3,4,6-O | Organic solvents |

| 1-Cl-Galactosamine Tetraacetate | C₁₄H₂₀ClNO₉ | ~373.76 | 1-Cl; 3,4,6-O; 2-N | Limited data |

Q & A

Q. What are the standard protocols for synthesizing D-Galactosamine pentaacetate, and how can researchers optimize reaction conditions to improve yield?

this compound is synthesized via acetylation of D-galactosamine hydrochloride using acetic anhydride in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid. Optimization involves adjusting molar ratios (e.g., excess acetic anhydride), reaction temperature (typically 40–60°C), and purification via recrystallization or column chromatography. Yields up to 70% are achievable by controlling moisture levels and reaction time .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs analytical techniques such as ¹H/¹³C NMR (to confirm acetylation patterns and anomeric configuration), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute stereochemical assignment). IR spectroscopy can also identify ester carbonyl stretches (~1740 cm⁻¹) .

Q. What are the critical storage conditions for maintaining the stability of this compound?

The compound is stable at room temperature when stored in airtight containers under anhydrous conditions. Desiccants (e.g., silica gel) and protection from light are recommended. Stability tests show no decomposition over 12 months when stored at 4°C in darkness .

Q. What safety precautions are essential when handling this compound?

While non-explosive, it may irritate mucous membranes. Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Safety data sheets (SDS) recommend monitoring for flammability (flash point >188°C) and ensuring proper ventilation during large-scale reactions .

Q. What are the solubility characteristics of this compound in common solvents?

It is highly soluble in DMSO (46.3 mg/mL) and moderately soluble in chloroform or acetone , but poorly soluble in water (0.2 mg/mL). Solvent choice impacts its use in glycosylation reactions, with polar aprotic solvents preferred for kinetic studies .

Advanced Research Questions

Q. In selenosugar synthesis, how are side reactions or impurities addressed when using this compound as a precursor?

Side reactions (e.g., over-acetylation) are minimized by strict stoichiometric control and using sodium methoxide for selective deprotection. Impurities are removed via HPLC or size-exclusion chromatography . Reaction monitoring via TLC or LC-MS ensures intermediate purity .

Q. How does the acetylation state of D-Galactosamine influence its biochemical activity compared to non-acetylated forms?

Acetylation masks hydroxyl groups, altering solubility and metabolic pathways. In vitro assays (e.g., hepatocyte models) compare acetylated vs. deacetylated forms in glycosaminoglycan synthesis. Acetylated derivatives show reduced hepatic uptake but enhanced stability in serum .

Q. What strategies are employed to utilize this compound in glycoconjugate vaccine development?

Regioselective deprotection (e.g., using lipases or acidic hydrolysis) enables site-specific conjugation to carrier proteins. Challenges include maintaining antigenicity during conjugation, addressed by chemoselective ligation (e.g., oxime formation) and MALDI-TOF validation .

Q. How do researchers resolve contradictions in reported synthesis yields (e.g., 47% vs. 70%) for this compound?

Methodological factors like catalyst purity , reaction duration , and workup protocols are scrutinized. Reproducibility studies recommend standardized anhydrous conditions and real-time monitoring via FT-IR to track acetylation progress .

Q. What experimental designs evaluate the metabolic stability of this compound derivatives in hepatic models?

Isotope tracing (e.g., ³⁵S-labeled sulfate incorporation) quantifies glycosaminoglycan synthesis rates in regenerating liver tissue. Comparative studies using knockout models (e.g., UDP-galactose transporters) clarify metabolic pathways and acetyl group roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.